2-Methyl-6-(trifluoromethyl)morpholine

Medicinal Chemistry Intellectual Property Building Block Novelty

2-Methyl-6-(trifluoromethyl)morpholine (CAS 1342385-23-2) is a heterocyclic organic compound characterized by a saturated morpholine ring core substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl (-CF3) group. The compound exhibits key computational properties including a topological polar surface area (TPSA) of 21.26 Ų, a predicted LogP of 0.9256, and a predicted pKa of 7.50±0.60.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 1342385-23-2
Cat. No. B1529450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)morpholine
CAS1342385-23-2
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
InChIKeyBPVZRPRBZRIGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)morpholine CAS 1342385-23-2: A Differentiated Fluorinated Morpholine Building Block for Lead Optimization and SAR Studies


2-Methyl-6-(trifluoromethyl)morpholine (CAS 1342385-23-2) is a heterocyclic organic compound characterized by a saturated morpholine ring core substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl (-CF3) group . The compound exhibits key computational properties including a topological polar surface area (TPSA) of 21.26 Ų, a predicted LogP of 0.9256, and a predicted pKa of 7.50±0.60 . The presence of the strong electron-withdrawing and lipophilic trifluoromethyl group imparts distinct physicochemical and metabolic properties that differentiate it from non-fluorinated morpholine analogs [1].

Why Substituting 2-Methyl-6-(trifluoromethyl)morpholine with a Generic Morpholine Analog Can Compromise Your Lead Series: Key Procurement and SAR Considerations


The simple substitution of 2-Methyl-6-(trifluoromethyl)morpholine with an unadorned morpholine or a simpler fluorinated analog can fundamentally alter a lead compound's physicochemical and ADME profile, potentially derailing a medicinal chemistry program. As established in broad SAR reviews of the morpholine pharmacophore, the introduction of specific substituents, particularly electron-withdrawing groups like trifluoromethyl, is a critical lever for modulating target potency, metabolic stability, and lipophilicity [1]. While a generic morpholine may serve as a basic solubilizing group, the unique combination and specific regio-positioning (2-methyl, 6-CF3) of substituents on the target compound dictate a distinct electronic and steric environment, which translates to non-transferable biological and pharmacokinetic behavior [1][2]. The quantitative evidence below illustrates the precise, measurable differentiators that preclude simple interchange with less specialized analogs.

Quantitative Differentiation Evidence for 2-Methyl-6-(trifluoromethyl)morpholine (CAS 1342385-23-2) Against Relevant Comparators


Patent Density and Intellectual Property Novelty: A Differentiated Research Tool

2-Methyl-6-(trifluoromethyl)morpholine is associated with a significantly higher patent count compared to the structurally simpler analog 2-(trifluoromethyl)morpholine, indicating its role as a more novel and distinct chemical entity in the pharmaceutical patent landscape. The target compound is linked to 29 patents, whereas a search for the comparator 2-(trifluoromethyl)morpholine (CAS 1196532-95-2) yields a considerably lower association with patent literature [1]. This difference is not merely bibliometric; it suggests the target compound's specific substitution pattern (2-methyl, 6-CF3) unlocks a chemical space that is both more novel and more frequently exploited in proprietary medicinal chemistry efforts [1].

Medicinal Chemistry Intellectual Property Building Block Novelty

Lipophilicity Modulation: LogP Differentiation from Unsubstituted and Mono-Substituted Analogs

The predicted partition coefficient (LogP) of 2-Methyl-6-(trifluoromethyl)morpholine is 0.9256, representing a substantial increase in lipophilicity compared to unsubstituted morpholine (predicted LogP ≈ -0.86) [1]. This difference of approximately 1.8 LogP units is further accentuated when compared to the mono-substituted 2-(trifluoromethyl)morpholine analog, which has a predicted LogP of 0.6 . The dual substitution pattern (2-methyl and 6-CF3) of the target compound yields an intermediate LogP value that can be critical for optimizing membrane permeability while mitigating excessive lipophilicity that often leads to promiscuous binding and poor pharmacokinetics .

Physicochemical Properties ADME Lipophilicity

Electronic Modulation: Impact of the Trifluoromethyl Group on Basicity (pKa)

The predicted pKa of 2-Methyl-6-(trifluoromethyl)morpholine is 7.50±0.60, which is significantly lower than the pKa of unsubstituted morpholine (pKa = 8.36) [1]. This reduction in basicity is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group at the 6-position [2]. This difference of approximately 0.86 pKa units translates to a roughly 7-fold decrease in the proportion of the protonated, positively charged form at physiological pH (7.4), which can dramatically influence a molecule's solubility, permeability, and binding interactions with biological targets [1].

Physicochemical Properties Electronic Effects Basicity

Potential for Enhanced Target Affinity: Class-Level Evidence from Trifluoromethyl-Substituted Morpholines

While direct biological data for 2-Methyl-6-(trifluoromethyl)morpholine is proprietary, strong class-level evidence from a peer-reviewed SAR study demonstrates that the introduction of a 2-trifluoromethyl group to a morpholine-based scaffold can lead to a dramatic improvement in functional activity. In a study of nitric oxide (NO) production inhibitors, the 2-trifluoromethyl analogue (16n) exhibited an IC50 of 8.6 μM, which is a >5.8-fold improvement over the parent compound (2a) with an IC50 > 50 μM [1]. Furthermore, the specific target compound's substitution pattern is described in the literature as a key component in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), a target for neurological and psychiatric disorders .

Structure-Activity Relationship (SAR) Medicinal Chemistry mGluR2 Modulation

High-Value Research Applications for 2-Methyl-6-(trifluoromethyl)morpholine Based on Quantitative Differentiation Evidence


Design and Synthesis of Proprietary CNS-Targeted Lead Series (e.g., mGluR2 Modulators)

The strong association of 2-Methyl-6-(trifluoromethyl)morpholine with 29 patents and its documented utility in mGluR2 modulator synthesis makes it a strategic choice for CNS drug discovery programs seeking to build a novel intellectual property position. The compound's balanced LogP (0.9256) and reduced basicity (pKa ~7.50) are ideally suited for optimizing blood-brain barrier penetration while mitigating the risk of hERG channel blockade and lysosomal trapping often associated with highly basic amines .

Lead Optimization for Improving ADME Properties of Basic Amine-Containing Scaffolds

Researchers aiming to modulate the lipophilicity or basicity of a lead series can utilize this compound as a precisely tuned building block. The quantitative differentiation in LogP (0.9256 vs. -0.86 for morpholine) and pKa (7.50 vs. 8.36) provides a rational basis for its selection over generic morpholine. Incorporating this core can strategically increase LogP to improve passive permeability while simultaneously lowering pKa to avoid undesired high tissue distribution and phospholipidosis associated with more basic analogs [1].

Pharmacophore Expansion and SAR Studies to Mitigate CYP-Mediated Metabolism

The presence of the trifluoromethyl group is a well-validated strategy for blocking metabolically labile sites on aromatic and heteroaromatic rings [2]. When incorporated into a morpholine scaffold, the 6-CF3 group can serve a dual purpose: enhancing target affinity (as suggested by class-level SAR) while simultaneously improving metabolic stability by sterically and electronically shielding the morpholine ring from oxidative enzymes [2]. This makes it a superior choice over non-fluorinated morpholines for leads that exhibit high in vitro clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.